molecular formula C13H24N2O3 B15250990 tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

Cat. No.: B15250990
M. Wt: 256.34 g/mol
InChI Key: AMEODNAGDJOWNM-AXFHLTTASA-N
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Description

tert-Butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a complex organic compound with a unique structure This compound is characterized by its pyrano[3,2-c]pyridine core, which is fused with an octahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

tert-Butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-c]pyridine derivatives and related structures with different functional groups. Examples include:

Uniqueness

The uniqueness of tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-9-5-4-6-17-11(9)10(14)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m0/s1

InChI Key

AMEODNAGDJOWNM-AXFHLTTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCO[C@@H]2[C@@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCOC2C(C1)N

Origin of Product

United States

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